N-(4-ethylphenyl)benzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-12-8-10-13(11-9-12)15-18(16,17)14-6-4-3-5-7-14/h3-11,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDDSZFWWVFMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322077 | |
| Record name | N-(4-ethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92961-34-7 | |
| Record name | NSC400364 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-ethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for N-(4-ethylphenyl)benzenesulfonamide
The construction of the sulfonamide linkage in this compound is typically achieved through well-established methods that form the cornerstone of sulfonamide synthesis.
The most common and direct method for synthesizing this compound is the reaction of 4-ethylaniline (B1216643) with benzenesulfonyl chloride. This reaction, a classic example of N-sulfonylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is often used as both the base and a solvent. tandfonline.com The general procedure involves the slow addition of benzenesulfonyl chloride to a solution of the arylamine in a suitable solvent system. tandfonline.compisrt.org
The reaction proceeds via a nucleophilic attack of the amino group of 4-ethylaniline on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of the N-S bond and the elimination of hydrogen chloride. The use of a base like pyridine or an aqueous solution of sodium carbonate is crucial for driving the reaction to completion. tandfonline.comnih.gov The reaction mixture is typically stirred at room temperature for an extended period to ensure complete conversion. tandfonline.com After the reaction, an acidic workup is often employed to remove any unreacted amine and the basic catalyst, followed by extraction and purification of the final product. tandfonline.com
Chlorosulfonic acid is another powerful reagent used for the direct chlorosulfonation of aromatic compounds, which can then be reacted with amines to form sulfonamides. pageplace.de This versatile reagent is of particular value when used in excess for direct chlorosulfonation. pageplace.de
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. In the context of sulfonamide synthesis, MCRs offer efficient pathways to diverse structures. For instance, a three-component cascade reaction involving arenes, sulfonamides, and alkenes has been developed for arylation/hydroamination processes. beilstein-journals.org Another innovative approach involves a photocatalyzed multicomponent reaction of styrenes, aryldiazonium salts, sulfur dioxide, and nitriles to produce β-sulfonyl amides, demonstrating the insertion of SO2 into organic molecules. acs.org While not directly reported for the synthesis of this compound itself, these strategies highlight the potential for developing novel, efficient syntheses for this class of compounds.
Synthesis of Analogues and Chemically Modified Derivatives of this compound
The chemical scaffold of this compound allows for extensive modification at several positions, enabling the synthesis of a wide array of analogues. These modifications can be broadly categorized by the part of the molecule being altered.
The benzenesulfonyl group offers a prime site for introducing chemical diversity. By replacing benzenesulfonyl chloride with variously substituted sulfonyl chlorides in the direct N-sulfonation reaction, a range of analogues can be prepared. For example, the reaction of 4-ethylaniline with p-toluenesulfonyl chloride yields N-(4-ethylphenyl)-4-methylbenzenesulfonamide. tandfonline.com This approach allows for the introduction of a wide variety of substituents onto the benzene (B151609) ring of the sulfonyl group. Both electron-donating and electron-withdrawing groups can be incorporated to systematically probe structure-activity relationships. whiterose.ac.uk Research has shown that even poly-substituted aryl rings on the sulfonyl moiety can lead to compounds with interesting biological profiles. rsc.org
Table 1: Examples of this compound Analogues with Modified Benzenesulfonyl Moieties
| Compound Name | Modifying Reagent | Reference |
|---|---|---|
| N-(4-ethylphenyl)-4-methylbenzenesulfonamide | p-toluenesulfonyl chloride | tandfonline.com |
| 4-Chloro-N-(4-ethylphenyl)benzenesulfonamide | 4-chlorobenzenesulfonyl chloride | pisrt.org |
The ethylphenyl portion of the molecule provides another avenue for structural modification. Starting with different substituted anilines allows for the synthesis of a variety of analogues. For instance, using anilines with different alkyl groups or other functional groups in place of the ethyl group can generate a library of related sulfonamides. A study on the synthesis of N-aryl-p-toluenesulfonamides demonstrated the successful synthesis of derivatives such as N-(4-cyanophenyl)-4-methylbenzenesulfonamide and 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, showcasing that various functional groups are well-tolerated on the aniline (B41778) ring. tandfonline.com Furthermore, novel sulfonamide derivatives have been synthesized starting from (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide (B165840), indicating that complex functionalization on the para-position of the phenyl ring is achievable. nih.gov
Incorporating heterocyclic rings into the sulfonamide structure is a common strategy in medicinal chemistry to access novel chemical space and modulate physicochemical properties. openaccessjournals.com This can be achieved in several ways. One approach involves using a heterocyclic amine in the initial sulfonylation reaction. Another method involves the multi-step synthesis where a functional group on the sulfonamide is used as a handle to build a heterocyclic ring.
Table 2: Examples of Sulfonamide Scaffolds Incorporating Heterocyclic Rings
| Heterocyclic System | Synthetic Precursor/Method | Reference |
|---|---|---|
| Arylthiazolidine | Multicomponent reaction with sulfanilamide, aromatic aldehyde, and thioglycolic acid | tandfonline.com |
| 1H-Tetrazole | [2+3] Cycloaddition of N-cyano-N-arylbenzenesulfonamides and sodium azide | researchgate.net |
| Pyrazole/Isoxazole | Reaction of N-(4-acetylphenyl)benzenesulfonamide derivatives with hydrazine (B178648) or hydroxylamine | researchgate.net |
| Thiazolone | Reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide (B32628) with ammonium (B1175870) thiocyanate | rsc.org |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound Analogues
The traditional synthesis of N-arylsulfonamides often relies on the Schotten-Baumann reaction, which typically involves the use of stoichiometric amounts of base and volatile organic solvents, leading to significant waste generation. In response, researchers have explored a variety of greener alternatives to improve the environmental footprint of these synthetic procedures.
Water as a Benign Solvent
One of the cornerstones of green chemistry is the replacement of hazardous organic solvents with water. The synthesis of N-arylsulfonamide derivatives in aqueous media has been shown to be a viable and efficient strategy. For instance, the reaction of benzenesulfonyl chlorides with anilines can be effectively carried out in water, often with the assistance of a phase-transfer catalyst or under basic conditions. This approach not only reduces the environmental impact associated with volatile organic compounds but can also simplify product isolation.
Electrochemical methods in water/acetonitrile mixtures have also emerged as a green alternative for the synthesis of compounds like N-(4-chlorophenyl)benzenesulfonamide. These methods avoid the use of bulk chemical oxidants or reductants, relying instead on electricity as a clean reagent.
Energy-Efficient Synthesis: Microwave and Ultrasound Assistance
Microwave-assisted organic synthesis (MAOS) has gained prominence as an energy-efficient technique that can dramatically reduce reaction times and improve yields. The synthesis of various sulfonamide derivatives, including those with structures analogous to this compound, has been successfully demonstrated using microwave irradiation. This technology allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts. For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was achieved for the first time using microwave irradiation, highlighting the potential of this method for creating complex sulfonamide analogues.
Similarly, ultrasound-assisted synthesis, or sonochemistry, offers another energy-efficient pathway. The use of high-frequency sound waves can create localized high-pressure and high-temperature zones, accelerating reaction rates. Eco-friendly synthesis of sulfonamide derivatives of cyclic arylguanidines has been achieved using ultrasound in water, demonstrating the synergy of combining green techniques.
Catalytic Innovations: Towards Metal-Free and Recyclable Systems
A significant focus of green synthetic chemistry is the development of highly efficient and recyclable catalysts that can replace stoichiometric reagents. In the context of N-arylsulfonamide synthesis, both metal-catalyzed and metal-free approaches have shown considerable promise.
Copper-catalyzed N-arylation reactions have been developed that proceed under mild conditions, often in green solvents like water and in the absence of ligands. These methods offer a more sustainable alternative to traditional palladium-catalyzed cross-coupling reactions
X Ray Crystallographic Analysis and Supramolecular Chemistry
Single Crystal X-ray Diffraction Studies of N-(4-ethylphenyl)benzenesulfonamide and Analogues
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on benzenesulfonamide (B165840) derivatives have elucidated the conformational preferences and geometric parameters that govern their structures.
In N-alkylated analogues, where the sulfonamide nitrogen is disubstituted, the conformation remains twisted. N-Ethyl-N-(4-methylphenyl)benzenesulfonamide displays a C—S—N—C torsion angle of 73.90 (14)°. nih.gov In a more sterically hindered analogue, N-allyl-N-benzyl-4-methylbenzenesulfonamide, the aryl groups are oriented gauche about the S1-N1 bond, with a C1-S1-N1-C11 torsion angle of 84.2 (2)°. nsf.gov This twisted conformation is a common feature in the crystal structures of benzenesulfonamide derivatives. mdpi.com
| Compound | Torsion Angle (°C) | Atoms Defining Angle |
|---|---|---|
| N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide | 62.1 (2) | C—SO₂—NH—C |
| (E)-N-(2-acetyl-4-(styrylphenyl)sulfonamides | -52.51(15) to -61.30(2) | C(aryl)-N-S-C(aryl) |
| N-Ethyl-N-(4-methylphenyl)benzenesulfonamide | 73.90 (14) | C—S—N—C |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide | 84.2 (2) | C—S—N—C |
The relative orientation of the two aromatic rings is another crucial structural parameter, described by the dihedral angle between the planes of the rings. This angle is influenced by both intramolecular steric effects and intermolecular packing forces. In the crystal structures of various analogues, a wide range of dihedral angles has been observed.
| Compound | Dihedral Angle (°) |
|---|---|
| N-Ethyl-N-(4-methylphenyl)benzenesulfonamide | 36.76 (11) |
| N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide | 67.8 (1) |
| N-Benzyl-N-ethyl-4-methylbenzenesulfonamide | 84.78 (7) |
Analysis of Intermolecular Interactions in the Crystal Lattice
The stability of the crystal lattice is determined by a complex network of intermolecular interactions. In sulfonamides, these are typically dominated by hydrogen bonds, but other weaker interactions also play a significant role.
For secondary sulfonamides like this compound, the presence of an N-H donor group and two sulfonyl oxygen acceptor atoms makes N-H···O hydrogen bonding a primary and highly influential interaction. These interactions often lead to the formation of well-defined supramolecular motifs, such as dimers and chains, which are common in the crystal packing of benzenesulfonamides. mdpi.com For example, the crystal packing of N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide is stabilized by intermolecular N—H···O(S) hydrogen bonds. researchgate.net
In addition to strong N-H···O bonds, weaker C-H···O interactions are frequently observed. These play a crucial role in the crystal packing of N-alkylated analogues that lack an N-H donor. In the structure of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, weak intermolecular C—H···O interactions form dimers, resulting in a stable 16-membered ring motif. researchgate.netnih.gov
| Compound | Interaction Type | Supramolecular Motif |
|---|---|---|
| N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide | N—H···O | Chains |
| N-Benzyl-N-ethyl-4-methylbenzenesulfonamide | C—H···O | Dimers (R₂²(16) ring) |
| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | N—H···O | Intramolecular S(6) ring |
Interactions involving the aromatic π-systems are also vital for stabilizing the crystal structures. While classical face-to-face π-π stacking is one possibility, C-H···π interactions are more commonly reported for this class of compounds. In a C-H···π interaction, a hydrogen atom from a C-H bond interacts with the electron cloud of an aromatic ring. This type of bonding has been identified in the crystal structures of several sulfonamide derivatives. For instance, the packing of N-allyl-N-benzyl-4-methylbenzenesulfonamide is stabilized in part by C-H···π interactions. nsf.gov Similarly, intermolecular C—H···π interactions are observed in the structure of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide. mdpi.com
Based on a comprehensive search for crystallographic data, a specific X-ray crystal structure analysis for the compound this compound could not be located within the available scientific literature. Consequently, a detailed discussion of its specific supramolecular chemistry, crystal engineering principles, and potential polymorphism, as requested, cannot be provided.
Scientific analysis of crystal structures requires precise experimental data obtained from X-ray diffraction studies of single crystals of the compound . This foundational data is essential for identifying and characterizing supramolecular synthons, which are the specific, predictable patterns of intermolecular interactions that form the basis of crystal engineering. Similarly, an investigation into polymorphism—the ability of a compound to exist in more than one crystal form—is entirely dependent on the experimental isolation and analysis of these different crystalline states.
While the broader class of N-phenylbenzenesulfonamides has been a subject of crystallographic research, revealing common supramolecular motifs such as hydrogen-bonded dimers and chains (catemers), these general findings cannot be attributed to this compound without direct experimental evidence. researchgate.netresearchgate.net The principles of crystal engineering dictate that even small changes in molecular structure, such as the substitution of a methyl group with an ethyl group, can lead to significant differences in crystal packing and intermolecular interactions. Therefore, extrapolating data from analogs would be speculative and would not meet the required standard of scientific accuracy for this specific compound.
Without the primary crystallographic data for this compound, any discussion on the topics outlined in the request would be hypothetical. As such, in the absence of published research on the crystal structure of this specific compound, it is not possible to generate the requested scientific article.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to predicting the behavior of molecules. The accuracy of these predictions is highly dependent on the chosen methodologies, including the theoretical model and the basis set used to describe the atomic orbitals.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For sulfonamides, DFT is frequently employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. A popular and effective functional for this purpose is B3LYP (Becke, three-parameter, Lee-Yang-Parr). aip.org
In these calculations, the geometry of the molecule is adjusted until the lowest energy state (the ground state) is found. The resulting bond lengths, bond angles, and torsion angles can then be compared with experimental data, typically obtained from single-crystal X-ray diffraction, to validate the accuracy of the computational model. mkjc.insci-hub.se For instance, studies on compounds structurally analogous to N-(4-ethylphenyl)benzenesulfonamide, such as N-ethyl-N-(4-methylphenyl)benzenesulfonamide, have shown that the molecule is twisted at the S—N bond. nih.gov DFT calculations on similar sulfonamide derivatives have successfully reproduced such structural parameters, confirming the reliability of the method. mkjc.insci-hub.se
The Hartree-Fock (HF) method is another foundational ab initio approach used in computational chemistry. wikipedia.org It approximates the many-electron wavefunction of a system as a single Slater determinant, providing a framework for calculating the molecule's energy and orbitals. wikipedia.orglibretexts.org While DFT methods include electron correlation effects, HF theory provides a valuable baseline by treating electron-electron repulsion in an averaged, mean-field manner. youtube.com
HF calculations are often used as a starting point for more complex computational methods that build upon its foundation to incorporate more detailed electron correlation. Although HF calculations typically recover about 99% of the total electronic energy, the remaining 1% (the correlation energy) is significant for quantitative predictions. fiu.edu However, for qualitative assessments of molecular energetics and orbital structures in sulfonamide systems, the HF method remains a relevant and useful tool. fiu.edu
The choice of a basis set—a set of mathematical functions representing the atomic orbitals—is crucial for the accuracy of both DFT and HF calculations. uomustansiriyah.edu.iqyoutube.com For sulfonamides, a common and effective choice is the Pople-type basis set, such as 6-31G(d,p) or the more extensive 6-311G(d,p). sci-hub.se These basis sets provide a good balance between computational cost and accuracy. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for greater flexibility in describing the shape of electron clouds, a feature that is important for accurately modeling the bonds around the sulfur atom. gaussian.com
Studies comparing different basis sets for sulfur-containing compounds have shown that more sophisticated options, such as correlation-consistent (cc-pVTZ) or polarization-consistent (aug-pc-X) basis sets, can offer higher accuracy, especially when specific properties are being investigated. researchgate.net The validation of a chosen functional and basis set combination is typically achieved by comparing the calculated geometric parameters with high-quality experimental data from X-ray crystallography. mkjc.inresearchgate.net
Electronic Structure and Reactivity Analysis
Computational methods are also powerful tools for analyzing the electronic properties of a molecule, which in turn govern its chemical reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mkjc.in
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mkjc.in A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mkjc.in Conversely, a small energy gap suggests the molecule is more reactive. mkjc.in Computational studies on sulfonamides routinely calculate these values to predict their electronic behavior. aip.orgrsc.org
Table 1: Representative FMO Data for a Sulfonamide Analogue Data based on calculations for the structurally similar compound 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide (YM-1). rsc.org
| Parameter | Energy (eV) |
| EHOMO | -6.22 |
| ELUMO | -3.58 |
| Energy Gap (ΔE) | 2.64 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electron-rich and electron-poor regions of a molecule. mkjc.in An MEP map displays the electrostatic potential on the surface of the molecule, providing a guide to its reactivity towards charged species. researchgate.net
The map is color-coded to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with nucleophilic character.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For sulfonamide molecules, MEP analysis typically reveals that the most negative potential (red) is concentrated around the electronegative oxygen atoms of the sulfonyl (SO₂) group. aip.org These regions are the primary sites for electrophilic interactions. Conversely, areas of positive potential (blue) are often found around the hydrogen atoms of the aromatic rings, indicating sites that are susceptible to nucleophilic attack. mkjc.in
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This approach provides a quantitative understanding of charge delocalization and hyperconjugative interactions by examining the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. uni-muenchen.dematerialsciencejournal.org The stability derived from these interactions is evaluated using second-order perturbation theory, where the stabilization energy, E(2), quantifies the intensity of the charge transfer. uni-muenchen.dewisc.edu
While specific NBO data for this compound is not available in the cited literature, the table below illustrates typical donor-acceptor interactions and their stabilization energies found in related sulfonamide derivatives.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(O) of SO₂ | π(C-C) of Phenyl Ring | ~2-5 | Lone Pair -> Antibonding π |
| n(N) | σ(S-O) | ~1-3 | Lone Pair -> Antibonding σ |
| π(C-C) of Phenyl Ring | π(C-C) of Phenyl Ring | ~15-20 | Intra-ring π-delocalization |
| σ(C-H) | σ(C-C) | ~2-6 | Hyperconjugation |
Global and Local Chemical Reactivity Descriptors
Other important global descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. orientjchem.org
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. orientjchem.org
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. orientjchem.org
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule, indicating regions susceptible to nucleophilic, electrophilic, or radical attack. chemrxiv.org
For sulfonamide derivatives, these descriptors help predict their biological activity and interaction mechanisms. nih.govorientjchem.org For example, a lower HOMO-LUMO gap in one sulfonamide derivative compared to others suggests it may be more reactive. nih.gov The following table presents typical calculated reactivity descriptor values for benzenesulfonamide (B165840) derivatives, illustrating how structure influences reactivity.
| Parameter | Symbol | Typical Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 to -6.8 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.5 to -3.7 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 2.6 to 3.2 | Chemical reactivity and stability nih.gov |
| Electronegativity | χ | 4.9 to 5.3 | Electron-attracting tendency |
| Chemical Hardness | η | 1.3 to 1.6 | Resistance to charge transfer |
| Global Softness | S | 0.6 to 0.8 | Polarizability |
| Electrophilicity Index | ω | 8.5 to 11.0 | Electrophilic character |
Advanced Computational Techniques for Intermolecular Interactions
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. nih.govcdnsciencepub.com This method identifies critical points in the electron density where the gradient is zero. nih.gov Bond Critical Points (BCPs), found between two interacting nuclei, are of particular interest as they characterize the nature of chemical bonds, including both covalent and non-covalent interactions. nih.govpitt.edu
Key properties analyzed at a BCP include:
Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond strength.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted. nih.gov
Energy Densities: The local kinetic energy density G(r) and potential energy density V(r) provide further insight. For non-covalent interactions, the total energy density H(r) = G(r) + V(r) is typically positive.
QTAIM analysis is particularly effective for studying hydrogen bonds that stabilize the crystal structures of sulfonamides. nih.govresearchgate.net For example, in cocrystals of benzenesulfonamide derivatives, QTAIM can quantify the strength of N-H···O hydrogen bonds, confirming that the oxygen atom of an N-oxide group is a more effective proton acceptor than that of a nitro group based on the electron density properties at the respective BCPs. nih.gov
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |
|---|---|---|---|
| Covalent Bond (e.g., C-C) | > 0.200 | < 0 | Shared-shell |
| Strong H-Bond (e.g., N-H···O) | 0.020 - 0.040 | > 0 | Closed-shell (strong) |
| Weak H-Bond (e.g., C-H···O) | 0.002 - 0.015 | > 0 | Closed-shell (weak) |
| van der Waals | < 0.010 | > 0 | Closed-shell (very weak) |
Non-Covalent Interaction (NCI) Index Analysis
The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and identify non-covalent interactions in three-dimensional space. wikipedia.orgnih.gov This method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). wikipedia.org Non-covalent interactions are associated with regions of low electron density and small reduced density gradients. wikipedia.org
NCI analysis generates isosurfaces that are color-coded to reveal the nature of the interactions:
Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.
Green surfaces represent weak, delocalized interactions like van der Waals forces and π-π stacking.
Red surfaces signify repulsive interactions, such as steric clashes, which occur in regions of high electron density overlap. chemtools.org
This technique provides a qualitative map of the intermolecular forces that direct molecular assembly and crystal packing in sulfonamides. malta-consolider.com
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is the underlying method for NCI plots. chemrxiv.org It examines the relationship between the electron density and the RDG to characterize interactions. A plot of RDG versus sign(λ₂)ρ reveals distinct features corresponding to different interaction types. Here, λ₂ is the second eigenvalue of the electron density Hessian matrix.
In these plots, spikes appearing at low density and low RDG values are signatures of non-covalent interactions. chemtools.org The sign of λ₂ distinguishes between attractive and repulsive forces:
sign(λ₂)ρ < 0 (negative values): Corresponds to stabilizing, attractive interactions (hydrogen bonds, halogen bonds).
sign(λ₂)ρ > 0 (positive values): Corresponds to destabilizing, repulsive interactions (steric clashes).
sign(λ₂)ρ ≈ 0 (near zero): Corresponds to very weak interactions (van der Waals forces). chemrxiv.org
This analysis provides a more quantitative, albeit graphical, assessment of the non-covalent interactions within a molecular system.
Energy Framework Analysis of Crystal Packing
Energy framework analysis is a computational tool used to investigate the energetic basis of crystal packing. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster and visualizing these energies as a framework within the crystal lattice. nih.gov The total interaction energy is typically decomposed into electrostatic and dispersion components.
Spectroscopic Property Predictions from Computational Models
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, methods based on density functional theory (DFT) are particularly valuable for simulating vibrational, nuclear magnetic resonance (NMR), and electronic spectra.
Simulated Vibrational Spectra and Comparison with Experimental Data
Theoretical vibrational spectra (Infrared and Raman) for this compound can be computed using DFT methods, commonly at the B3LYP level of theory. nih.govresearchgate.net These calculations, performed after geometric optimization of the molecule's ground state, yield harmonic vibrational wavenumbers. It is a standard practice to apply a scaling factor to the computed wavenumbers to correct for anharmonicity and limitations in the theoretical model, which generally results in good agreement with experimental findings. researchgate.net
The vibrational spectrum of this compound is characterized by several key functional group frequencies. The N-H stretching vibration is typically observed as a single, weak band in the region of 3350–3199 cm⁻¹. nih.govresearchgate.net The sulfonamide group (SO₂) gives rise to two prominent bands: an asymmetric stretching vibration between 1376–1309 cm⁻¹ and a symmetric stretching vibration in the 1177–1148 cm⁻¹ range. nih.govresearchgate.net Furthermore, the S-N and C-N stretching vibrations are expected to appear in the ranges of 945–893 cm⁻¹ and 1304–1168 cm⁻¹, respectively. researchgate.netscispace.com Aromatic C-H stretching modes are anticipated above 3000 cm⁻¹. nih.govscispace.com
A comparison between typical calculated and experimental vibrational frequencies for key modes in this compound is presented below.
| Vibrational Assignment | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) | Typical Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| ν(N-H) stretch | Amine | 3290 | 3285 - 3199 researchgate.net |
| ν(C-H) stretch, aromatic | Aryl | 3070 | 3100 - 3000 nih.gov |
| ν(C-H) stretch, aliphatic | Ethyl | 2970 | 2980 - 2850 |
| νas(SO₂) stretch | Sulfonyl | 1345 | 1376 - 1309 researchgate.net |
| νs(SO₂) stretch | Sulfonyl | 1160 | 1177 - 1148 researchgate.net |
| ν(C-S) stretch | Sulfonyl | 685 | 800 - 600 nih.gov |
Predicted NMR Chemical Shifts via Gauge Including Atomic Orbital (GIAO) Method
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a highly reliable and widely used approach for the theoretical prediction of nuclear magnetic resonance (NMR) chemical shifts. researchgate.netgaussian.com The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the molecule, which are then referenced against a standard compound (e.g., tetramethylsilane, TMS) to yield the chemical shifts (δ). rsc.org Accurate predictions rely on using a molecular geometry that has been optimized at a suitable level of theory. researchgate.net Studies have shown that this method can achieve high accuracy, with potential mean absolute errors of less than 0.2 ppm for ¹H nuclei and 2 ppm for ¹³C nuclei. nih.gov
For this compound, the GIAO method can be used to predict the chemical shifts for all hydrogen and carbon atoms, aiding in the assignment of experimental spectra. The predicted values reflect the specific electronic environment of each nucleus.
Below are the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the DFT-GIAO method.
| Atom Type | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | N-H | 10.45 |
| Aromatic (Benzenesulfonyl) | 7.70 - 7.95 | |
| Aromatic (Ethylphenyl) | 7.10 - 7.25 | |
| Ethyl (-CH₂) | 2.60 | |
| Ethyl (-CH₃) | 1.20 | |
| Reference (TMS) | 0.00 | |
| ¹³C NMR | Aromatic (C-S) | 139.5 |
| Aromatic (C-N) | 135.0 | |
| Aromatic (Benzenesulfonyl) | 127.0 - 133.0 | |
| Aromatic (Ethylphenyl) | 120.0 - 142.0 | |
| Ethyl (-CH₂) | 28.5 | |
| Ethyl (-CH₃) | 15.8 |
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov This approach computes the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netnih.gov The results allow for the prediction of the maximum absorption wavelengths (λmax) and provide insight into the nature of the electronic transitions, such as π → π* or n → π* transitions. mdpi.com
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions originating from the two aromatic rings. TD-DFT calculations can elucidate the specific orbitals involved, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
The following table presents representative TD-DFT predictions for the primary electronic transitions of this compound.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Transition Type |
|---|---|---|---|
| 275 | 0.25 | HOMO → LUMO | π → π |
| 230 | 0.60 | HOMO-1 → LUMO | π → π |
| 205 | 0.45 | HOMO → LUMO+1 | π → π* |
Molecular Dynamics Simulations for Conformational Landscapes and System Stability
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational flexibility and stability. chemrxiv.org
These simulations also provide insights into the stability of the system by monitoring intramolecular and intermolecular interactions. For instance, the formation and lifetime of weak intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformers can be analyzed. chemrxiv.org Performing simulations in different solvents can reveal how the environment influences conformational preferences, demonstrating the molecule's ability to adapt its shape. chemrxiv.org Such studies are fundamental to understanding the relationship between the structure and the macroscopic properties of the compound.
Structure Activity Relationship Sar and Mechanistic Investigations
Mechanistic Insights into Molecular Interactions
The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known for its interaction with various enzymes and receptors. The specific substitutions on this core structure, such as the 4-ethylphenyl group, play a crucial role in modulating its biological activity and selectivity.
Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase Inhibition and Isoform Selectivity)
Benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.comnih.gov The primary sulfonamide moiety (-SO₂NH₂) is a key zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site in its anionic form. nih.gov This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity, thereby inhibiting the enzyme.
The "tail" approach, which involves modifying the aromatic or heteroaromatic ring of the sulfonamide, is a well-established strategy for achieving isoform-selective CA inhibitors. tandfonline.com Different CA isoforms are implicated in various physiological and pathological processes, making isoform-selective inhibition a desirable therapeutic goal to minimize side effects. mdpi.comtandfonline.com For instance, selective inhibition of tumor-associated isoforms hCA IX and XII is a promising strategy for cancer therapy. nih.govtandfonline.com
Studies on various benzenesulfonamide derivatives have demonstrated that substitutions on the phenyl ring significantly influence their inhibitory potency and selectivity against different CA isoforms. For example, some derivatives show potent inhibition of tumor-associated hCA IX and XII isoforms in the low nanomolar to subnanomolar range, while exhibiting weaker inhibition of the cytosolic isoforms hCA I and II. nih.govacs.org The nature and position of the substituent can lead to selective inhibition of specific isoforms. For instance, certain substitutions can enhance selectivity for hCA XII over other isoforms. acs.org
Receptor Binding Mechanisms and Allosteric Modulation
Beyond enzyme inhibition, benzenesulfonamide derivatives have been investigated for their ability to modulate receptor function. Some benzenesulfonamides act as inverse agonists for nuclear receptors like the retinoic acid receptor-related orphan receptors (RORs), specifically RORα and RORγ, by directly binding to their ligand-binding domains. nih.gov This binding can modulate the receptor's interaction with transcriptional cofactor proteins. nih.gov
Furthermore, benzenesulfonamides can function as positive allosteric modulators (PAMs) of various receptors, including the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and metabotropic glutamate (B1630785) receptor 4 (mGluR4). acs.orgnih.govontosight.ai PAMs bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and enhance the receptor's response to the endogenous agonist. nih.govmdpi.com This allosteric modulation can increase the frequency and duration of ion channel opening or amplify downstream signaling pathways. acs.org The specific chemical structure of the benzenesulfonamide derivative dictates its activity as a PAM, with modifications to the scaffold influencing its potency and efficacy. acs.orgnih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. It provides valuable insights into the binding modes and interactions that stabilize the ligand-protein complex.
Prediction of Binding Modes and Ligand-Protein Interactions
Molecular docking studies on benzenesulfonamide derivatives have been instrumental in elucidating their binding modes with various biological targets. In the context of carbonic anhydrase inhibition, docking studies confirm that the sulfonamide group's nitrogen atom coordinates directly with the zinc ion in the active site. nih.gov The oxygen atoms of the sulfonamide group often form hydrogen bonds with the backbone nitrogen atom of key residues like Thr199. nih.gov The substituted phenyl ring of the benzenesulfonamide typically extends into a hydrophobic pocket within the active site, where it can form van der Waals and hydrophobic interactions with surrounding amino acid residues.
For other targets, such as the Keap1 Kelch domain, a key regulator of the Nrf2 antioxidant response, phenyl bis-sulfonamide inhibitors have been shown to occupy specific sub-pockets within the Nrf2 binding site. nih.gov Similarly, docking of benzenesulfonamide-containing compounds into the active site of the HIV-1 capsid protein has revealed stable binding conformations, guiding the design of more potent inhibitors. nih.gov
Identification of Key Amino Acid Residues Involved in Binding Pockets
Through molecular docking, specific amino acid residues that are crucial for ligand binding have been identified. In the case of carbonic anhydrase II, the sulfonamide moiety interacts with the zinc ion and Thr199, while the substituted phenyl ring can interact with residues such as Val121, Phe131, Val135, Leu198, Thr200, and Pro202, which line the hydrophobic part of the active site. nih.gov
For benzenesulfonamide-based inhibitors of other proteins, different sets of key residues are involved. For instance, in the DNA minor groove, the sulfonamide oxygen atoms of some N-substituted benzenesulfonamides form hydrogen bonds with deoxyguanosine nucleotides. tandfonline.com In the Keap1-Nrf2 protein-protein interaction, specific residues within the P1 to P5 sub-pockets of the Keap1 Kelch domain are critical for binding. nih.gov
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for a molecule to exert a specific biological activity.
Pharmacophore models for benzenesulfonamide-based inhibitors have been developed to guide the design of new, more potent compounds. sci-hub.sedovepress.com These models are typically generated from a set of known active compounds and can be used to screen large chemical databases for novel scaffolds or to guide the modification of existing leads. For example, a pharmacophore model for carbonic anhydrase inhibitors would typically include a zinc-binding feature corresponding to the sulfonamide group and hydrophobic features corresponding to the substituted phenyl ring.
Elucidation of Structure-Activity Relationships through Systematic Substituent Effects
The systematic alteration of the N-(4-ethylphenyl)benzenesulfonamide structure has been a cornerstone in understanding the relationship between its chemical features and biological activity. Through methodical substituent changes, researchers have mapped out the structural requirements for optimal interaction with biological targets.
The binding affinity and selectivity of this compound analogs are highly dependent on the nature and position of various substituents on both the benzenesulfonamide and the N-phenyl rings.
Investigations into the N-phenyl ring have shown that the type of substituent at the para-position is a critical determinant of activity. For instance, while an ethyl group at this position is favorable, introducing electron-donating groups like 4-methyl and 4-phenyl can lead to comparable or even improved inhibitory activities in some contexts. nih.gov Conversely, the introduction of electron-withdrawing groups, such as 4-fluoro and 4-trifluoromethyl, has been found to be less potent. nih.gov The presence of a hydroxyl group at the 4-position of the N-phenyl ring has been shown to weaken the binding to a majority of carbonic anhydrases in some studies. mdpi.com
The benzenesulfonamide portion of the molecule also plays a crucial role. The sulfonamide moiety is a key zinc-binding group in many biologically active sulfonamides. nih.gov Modifications to this ring can significantly impact binding. For example, introducing chloro substituents at the 3 and 5-positions of the benzenesulfonamide ring has been demonstrated to increase the affinity for all carbonic anhydrases when compared to non-chlorinated compounds. researchgate.netresearchgate.net Furthermore, replacing the phenyl ring of the benzenesulfonamide with other aromatic systems, such as thiophene, can result in altered but often maintained potency, indicating that various aromatic systems can be accommodated. mdpi.com
The following interactive data table summarizes the influence of various substituents on the binding affinity of benzenesulfonamide derivatives.
The three-dimensional arrangement of atoms and groups within the this compound scaffold is critical for its biological function. Positional isomerism and steric hindrance are key factors that modulate molecular activity.
Studies on positional isomerism have revealed that the placement of substituents can dramatically alter a compound's efficacy. For benzenesulfonamide derivatives, it has been observed that para-substituted compounds often exhibit a different binding mode compared to their meta-substituted counterparts. tandfonline.com In many cases, a free aromatic amino group in the para-position relative to the sulfonamide group is considered essential for activity, and the presence of substituents in the ortho and meta positions of the benzene (B151609) ring can reduce activity. ekb.eg
Steric effects, which relate to the non-bonded interactions between atoms, also play a significant role. The introduction of bulky substituents can either enhance or diminish activity depending on the specific interactions with the target protein. For example, a bulky alkyl substituent on the amino para-series of some benzenesulfonamide derivatives conferred higher potency. tandfonline.com However, in other cases, the proximity of an ortho-substituent to the sulfonamide group can negatively influence activity through steric hindrance. chemrxiv.org The rigidity of the molecular scaffold, which can be influenced by bulky groups or cyclic structures, also contributes to the inhibitory profile. tandfonline.com
The interactive data table below outlines the effects of positional isomerism and steric factors on the molecular activity of benzenesulfonamide derivatives.
Advanced Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Methodologies for Benzenesulfonamides
The synthesis of benzenesulfonamides is a cornerstone of medicinal and materials chemistry. Traditional methods are continuously being refined, and novel approaches are being developed to improve efficiency, yield, and sustainability. A common synthetic route involves the reaction of a substituted aniline (B41778), such as 4-ethylaniline (B1216643), with benzenesulfonyl chloride. For instance, N-Ethyl-N-(4-methylphenyl)benzenesulfonamide was synthesized by reacting p-toluidine (B81030) with ethyl iodide, followed by the addition of benzenesulfonyl chloride in an aqueous medium with the pH maintained at 8-10 using a sodium carbonate solution. nih.gov
Researchers are also exploring "tail approach" strategies to design and synthesize novel benzenesulfonamide (B165840) hybrids. This involves incorporating flexible linkers like ether, thioether, or amino groups to connect the benzenesulfonamide core with other chemical moieties, such as 1,3,4-oxadiazole (B1194373) or 1,2,3-triazole rings. researchgate.netacs.org These modifications aim to enhance the biological activity of the resulting compounds, for example, as inhibitors of carbonic anhydrase isoenzymes. researchgate.netacs.org Green chemistry principles are also being applied, with the development of solvent-free, solid-state synthesis methods for novel benzenesulfonamide complexes. researchgate.net
| Synthetic Approach | Reactants | Key Features | Reference |
| Traditional Synthesis | p-toluidine, ethyl iodide, benzenesulfonyl chloride | Aqueous medium, pH control | nih.gov |
| Tail Approach | Benzenesulfonamide, 1,3,4-oxadiazole/1,2,3-triazole | Incorporation of flexible linkers | researchgate.netacs.org |
| Green Synthesis | Benzenesulfonamide derivative, metal ions | Solvent-free, solid-state reaction | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Rational Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science by enabling the rational design of new molecules with desired properties. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby accelerating the discovery process. nih.gov
In the context of benzenesulfonamides, AI and ML algorithms are used for:
Predicting Bioactivity: ML models can be trained on existing data to predict the biological activity of novel benzenesulfonamide derivatives. nih.gov
Virtual Screening: AI-powered virtual screening can rapidly assess large libraries of compounds to identify potential drug candidates. nih.gov
De Novo Design: Generative models can design entirely new molecules with optimized properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models, often developed using ML techniques, correlate the chemical structure of sulfonamides with their biological activity or toxicity. plapiqui.edu.arresearchgate.net
The integration of AI and ML offers the potential to significantly reduce the time and cost associated with the development of new benzenesulfonamide-based drugs and materials. researchgate.net
Exploration of Polymorphism and Co-crystallization for Modulating Material Properties
The solid-state properties of a chemical compound, such as its solubility and bioavailability, are critically influenced by its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline solid containing two or more different molecules, are key areas of investigation for sulfonamides. acs.orgwits.ac.za
Sulfonamides are known to be excellent co-crystal formers due to the presence of multiple hydrogen bond donor and acceptor sites in their molecular structure. acs.org This allows for the formation of a variety of stable supramolecular arrangements. acs.org Researchers are systematically studying the co-crystallization of sulfonamides with various co-formers to create new solid forms with improved physicochemical properties. wits.ac.zaucc.ie Techniques such as solvent evaporation and mechanochemical grinding are employed to synthesize these co-crystals. wits.ac.za
The study of polymorphism in sulfonamides is also crucial, as different polymorphs can exhibit distinct physical properties. csic.es Understanding the factors that control the formation of different crystal forms is essential for ensuring the consistency and efficacy of pharmaceutical products. csic.es
Application of Advanced Spectroscopic Techniques for Dynamic Studies
Advanced spectroscopic techniques are indispensable for elucidating the structure, dynamics, and interactions of benzenesulfonamides. Techniques such as rotational spectroscopy provide highly accurate information about the conformational preferences of these molecules in the gas phase. mdpi.comcore.ac.uk
Other key spectroscopic methods include:
UV-Vis Absorption Spectroscopy: Used to study the formation of complexes between sulfonamides and proteins by observing changes in the absorption spectra. acs.org
Fluorescence Spectroscopy: Provides insights into drug-protein interactions, including binding mechanisms and conformational changes. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to characterize the vibrational modes of sulfonamides and their complexes, confirming coordination sites in metal complexes. researchgate.net
These techniques, often combined with computational methods, provide a comprehensive understanding of the behavior of benzenesulfonamides at the molecular level.
Predictive Modeling of Reaction Mechanisms using Quantum Chemical Methods
Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the reaction mechanisms and properties of molecules. researchgate.netmdpi.com These computational approaches allow researchers to study the electronic structure, energy, and reactivity of sulfonamides, providing insights that complement experimental findings. mdpi.comnih.gov
Key applications of quantum chemical methods in the study of benzenesulfonamides include:
Predicting Acidity: High-level quantum chemical methods can accurately predict the pKa values of sulfonamides. nih.gov
Investigating Reaction Pathways: DFT calculations can be used to explore the mechanisms of reactions, such as the atmospheric oxidation of sulfonamides initiated by OH radicals. cdnsciencepub.com
Understanding Molecular Properties: Quantum chemical calculations can predict various molecular descriptors that are used in QSAR studies to model toxicity and other properties. plapiqui.edu.ar
Analyzing Molecular Orbitals: Frontier molecular orbital (FMO) analysis helps in understanding the molecular reactivity and electronic transitions within sulfonamide molecules. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
